REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[CH3:9][C:10]([CH3:14])(O)[C:11]#[N:12]>>[CH3:9][C:10]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1)([CH3:14])[C:11]#[N:12]
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
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Details
|
stirred for 4 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The medium was concentrated
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Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#N)(C)NC1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.9 mmol | |
AMOUNT: MASS | 1.72 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |